N-(4-methoxyphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide
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Overview
Description
WAY-359886, also known as trans-4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]-cyclohexanol, is a cell-permeable triaminopyrimidine compound. It is primarily recognized for its role as a reversible and ATP-competitive inhibitor of cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6). These kinases are crucial for cell cycle regulation, making WAY-359886 a significant compound in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for WAY-359886 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-359886 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in the reactions involving WAY-359886 include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
WAY-359886 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the behavior of triaminopyrimidine derivatives.
Biology: Employed in cell cycle studies to understand the role of Cdk4 and Cdk6 in cell proliferation.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit Cdk4 and Cdk6, leading to cell cycle arrest and apoptosis in cancer cells
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
WAY-359886 exerts its effects by reversibly inhibiting the activity of Cdk4 and Cdk6. These kinases are involved in the phosphorylation of the retinoblastoma protein (pRb), which is a crucial step in the progression of the cell cycle from the G1 phase to the S phase. By inhibiting Cdk4 and Cdk6, WAY-359886 prevents the phosphorylation of pRb, leading to cell cycle arrest in the G1 phase and subsequent apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another Cdk4/6 inhibitor used in cancer therapy.
Ribociclib: Similar to palbociclib, it inhibits Cdk4 and Cdk6 and is used in the treatment of breast cancer.
Abemaciclib: Another Cdk4/6 inhibitor with a similar mechanism of action
Uniqueness
WAY-359886 is unique due to its specific chemical structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. Its reversible and ATP-competitive inhibition of Cdk4 and Cdk6, along with its ability to induce cell cycle arrest and apoptosis, makes it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide |
InChI |
InChI=1S/C15H16N2O3S/c1-11(14-4-3-9-21-14)17-20-10-15(18)16-12-5-7-13(19-2)8-6-12/h3-9H,10H2,1-2H3,(H,16,18) |
InChI Key |
HUXVJOMLGAZMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC(=O)NC1=CC=C(C=C1)OC)C2=CC=CS2 |
Origin of Product |
United States |
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